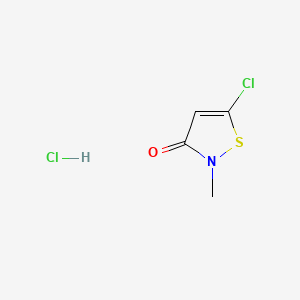

5-クロロ-2-メチル-2H-イソチアゾール-3-オン塩酸塩

説明

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride: is a chemical compound with the molecular formula C4H5Cl2NOS and a molecular weight of 186.06 g/mol . It is a derivative of isothiazolidin-3-one and is known for its antimicrobial properties . This compound is commonly used as a biocide in various industrial applications, including water treatment, paints, and personal care products .

科学的研究の応用

Chemistry: 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of other isothiazolone derivatives .

Biology: In biological research, this compound is used to study its antimicrobial properties and its effects on various microorganisms .

Medicine: The compound has been investigated for its potential use in medical applications, including as an antimicrobial agent in wound care and disinfectants .

Industry: Industrially, it is widely used as a biocide in water treatment, paints, adhesives, and personal care products to prevent microbial growth .

作用機序

Target of Action

The primary target of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, also known as 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride, is microbial growth . This compound is a derivative of Isothiazolidin-3-one and is used as an antimicrobial agent . It is effective against a wide range of organisms, including bacteria, fungi, and algae .

Mode of Action

The compound works by oxidizing thiol-containing residues in these organisms . This action disrupts the normal functioning of the microbial cells, leading to their death . The compound’s interaction with its targets is rapid and irreversible, which contributes to its effectiveness as a biocide .

Biochemical Pathways

This disruption can lead to cell death and prevent the growth and reproduction of microorganisms .

Result of Action

The result of the compound’s action is the effective inhibition of microbial growth . This makes it useful in a variety of applications, including the control of microbial growth in water-containing solutions . It has also been tested for inhibition of PCAF (P300/CBP-associated factor) activity, showing potent inhibitory effects .

Action Environment

The efficacy and stability of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride can be influenced by various environmental factors. For example, in a study on biodiesels with varying levels of contamination, it was found that the biocide had only a transitory inhibitory effect and took over 7 days to begin working at a concentration of 400 ppmv . Therefore, the compound’s action may be less effective in environments with high levels of contamination or in the presence of certain substances .

生化学分析

Biochemical Properties

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its active sulfur moiety. This moiety can oxidize thiol-containing residues in enzymes and proteins, leading to the disruption of microbial cell function and ultimately cell death . The compound is particularly effective against enzymes involved in microbial metabolism, thereby inhibiting their growth and proliferation .

Cellular Effects

The effects of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to oxidize thiol groups in proteins leads to the inactivation of essential enzymes and proteins, resulting in impaired cellular processes . This disruption can lead to cell death, particularly in microbial cells, making it an effective antimicrobial agent .

Molecular Mechanism

At the molecular level, 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride exerts its effects through several mechanisms. It binds to thiol groups in enzymes and proteins, leading to their oxidation and subsequent inactivation . This binding disrupts the normal function of these biomolecules, inhibiting microbial growth and survival. Additionally, the compound can interfere with gene expression by affecting transcription factors and other regulatory proteins . This multifaceted mechanism of action makes it a potent antimicrobial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride can change over time. The compound is relatively stable, but its antimicrobial efficacy can decrease due to degradation or interaction with other components in the formulation . Long-term studies have shown that while the compound remains effective at low concentrations, its potency can diminish over extended periods, necessitating periodic reapplication or formulation adjustments .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in controlling microbial growth . At higher doses, it can cause adverse effects, including skin irritation and toxicity . Studies have shown that there is a threshold concentration above which the compound’s toxic effects outweigh its antimicrobial benefits .

Metabolic Pathways

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in microbial metabolism, leading to the inhibition of key metabolic processes . The compound can affect metabolic flux and alter metabolite levels, disrupting the normal metabolic balance within microbial cells . This disruption is a critical factor in its antimicrobial efficacy.

Transport and Distribution

Within cells and tissues, 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can enhance its antimicrobial activity by targeting critical sites within microbial cells.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride typically involves the cyclization of amides derived from carboxylic acid precursors . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the formation of the desired isothiazolone ring structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dechlorinated isothiazolones.

Substitution Products: Various substituted isothiazolones depending on the nucleophile used.

類似化合物との比較

Methylisothiazolinone: Another isothiazolone derivative with similar antimicrobial properties.

2-Methyl-4-isothiazolin-3-one: A closely related compound often used in combination with 5-Chloro-2-methyl-2H-isothiazol-3-one.

Uniqueness: 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is unique due to its high efficacy as a biocide and its ability to function effectively at low concentrations. Its combination with other isothiazolones, such as methylisothiazolinone, enhances its antimicrobial spectrum and stability .

生物活性

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, commonly referred to as CMIT, is a biocide with significant antimicrobial properties. This compound is widely used in various industries, including cosmetics, water treatment, and industrial applications, due to its effectiveness against a broad spectrum of microorganisms.

Target of Action

CMIT primarily targets microbial growth by disrupting cellular functions. It acts as an antimicrobial agent, effectively inhibiting the growth of bacteria, fungi, and algae through its interactions with cellular components.

Mode of Action

The compound exerts its effects by oxidizing thiol-containing residues in microbial proteins and enzymes. This oxidation leads to the inactivation of essential cellular functions, ultimately resulting in cell death. The active sulfur moiety of CMIT is crucial for this process, as it can form reactive intermediates that interact with various nucleophiles within the cell .

CMIT's biochemical properties are characterized by its ability to disrupt key metabolic pathways in microorganisms. It interferes with:

- Cellular Metabolism: By inhibiting enzymes involved in metabolic processes.

- Gene Expression: Altering transcriptional activities within microbial cells.

- Cell Signaling Pathways: Disrupting communication pathways that regulate cell function .

Efficacy and Stability

The efficacy of CMIT can be influenced by environmental factors such as pH, temperature, and the presence of organic matter. In laboratory studies, it has been shown that CMIT's antimicrobial action can take time to manifest, particularly at lower concentrations or in complex matrices like biodiesel.

Clinical Studies on Respiratory Effects

Recent studies have highlighted potential respiratory health risks associated with inhalation exposure to CMIT/MIT (2-methylisothiazol-3-one). For instance, a study involving pediatric patients exposed to high-density inhalation of CMIT/MIT showed significant respiratory symptoms, including cough and dyspnea. The airborne levels estimated during these exposures ranged from 1.65 to 82 μg/m³ .

Toxicological Assessments

Toxicological studies have established the no observed adverse effect level (NOAEL) for CMIT/MIT at 2.8 mg/kg body weight/day. Acute toxicity assessments indicated that the oral lethal dose (LD50) ranges from 7.5 to 78.5 mg/kg in rats, with dermal LD50 values around 141 mg/kg . These findings underscore the need for careful handling and regulation of this compound.

Comparative Analysis

A comparison between CMIT and other isothiazolone derivatives reveals its unique efficacy:

| Compound | Antimicrobial Efficacy | Toxicity Profile |

|---|---|---|

| 5-Chloro-2-methyl-2H-isothiazol-3-one | High | Moderate (skin sensitizer) |

| Methylisothiazolinone (MIT) | Moderate | High (common skin sensitizer) |

| 2-Methyl-4-isothiazolin-3-one | Moderate | Low |

CMIT is noted for its high efficacy as a biocide even at low concentrations, making it particularly valuable in formulations requiring potent antimicrobial action .

Applications

Industrial Use

CMIT is extensively used in industrial applications such as:

- Water Treatment: Effective against biofilms and microbial contaminants.

- Cosmetics: Used as a preservative due to its bacteriostatic properties.

- Paints and Adhesives: Prevents microbial growth that can spoil products .

Research Applications

In biological research, it serves as a model compound for studying antimicrobial mechanisms and developing new biocidal agents.

特性

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVYUPIYFIVQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26172-55-4 (Parent) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5067219 | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-03-0 | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。